

Analytical Techniques for the Characterization of Thiazole Compounds: Application Notes and Protocols

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Compound of Interest

Compound Name:	Methyl 2-amino-4-methylthiazole-5-carboxylate
CAS No.:	3829-80-9
Cat. No.:	B187723

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of key analytical techniques for the characterization of thiazole-containing compounds, which are pivotal scaffolds in drug discovery and development.^{[1][2][3]} Detailed application notes and experimental protocols are presented for chromatography, mass spectrometry, and various spectroscopic methods.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification, separation, and quantification of thiazole derivatives from reaction mixtures, pharmaceutical formulations, and biological matrices.

Application Note: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiazole compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common modality.^[4] This method allows for the separation of thiazole derivatives based on their hydrophobicity. UV detection is frequently employed for quantification, leveraging the chromophoric nature of the thiazole ring and any associated aromatic systems.^[5]

Quantitative Data for HPLC Analysis of Thiazole Derivatives

The following table summarizes typical chromatographic conditions and data for the analysis of various thiazole compounds.

Compound/Derivative	Column	Mobile Phase	Flow Rate (mL/min)	Detection (λ_{max})	Retention Time (min)	Linearity Range	Reference
Thiamazole	Zorbax SB-C18 (150 x 4.6 mm, 3.5 μ m)	Gradient: 0.03 M ammonium acetate buffer and acetonitrile	0.7	252 nm	Not Specified	0.5 - 25 μ g/mL	[5]
Thiazole Derivative (Antifungal)	C8 (250 x 4.6 mm, 5 μ m)	Gradient: 0.03% TFA in water and acetonitrile	1.0	250 nm	~10	0.1 - Not Specified μ g/mL	[6]
Ampicillin - Thiadiazole Derivative	Nucludar C18-DB (50 x 4.6 mm, 3 μ m)	Isocratic: 80% H ₂ O (0.1% acetic acid) + 20% Acetonitrile	1.1	260 nm	4.935	0.1 - 10 μ g/mL	[5]
Thiazole Derivative (Forced Degradation Study)	Phenomenex C18 (250 x 4.6 mm, 5 μ m)	Isocratic: 30% Water + 70% Methanol	1.0	238 nm	10.480	Not Specified	[4]

Aminothi azole (21MAT)	Phenome nex Luna® C18 (50 × 4.6 mm, 5 µm)	Isocratic:	1.0	272 nm	2.16	Not Specified	[7]
		55% (0.1% OPA in water) + 45% (0.1% OPA in acetonitril e)					

Experimental Protocol: HPLC-UV Analysis of a Thiazole Compound in a Pharmaceutical Formulation

This protocol outlines a general procedure for the quantification of a thiazole-containing active pharmaceutical ingredient (API) in tablets.

1. Materials and Reagents:

- HPLC-grade acetonitrile, methanol, and water
- Analytical grade formic acid or ammonium acetate
- Reference standard of the thiazole API
- Pharmaceutical tablets containing the thiazole API

2. Sample Preparation:

- Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
- Accurately weigh a portion of the powder equivalent to a specific amount of the API.
- Transfer the powder to a volumetric flask and add a suitable diluent (e.g., a mixture of water and methanol).

- Sonicate for 15-20 minutes to ensure complete dissolution of the API.
- Allow the solution to cool to room temperature and dilute to the mark with the diluent.
- Filter the solution through a 0.45 μm syringe filter to remove excipients.
- Prepare a series of calibration standards by dissolving the reference standard in the diluent.

3. HPLC Instrumentation and Conditions:

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30 $^{\circ}\text{C}$).
- Injection Volume: 10-20 μL .
- UV Detection: At the λ_{max} of the thiazole compound.

4. Data Analysis:

- Inject the calibration standards and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
- Determine the concentration of the API in the sample solution from the calibration curve.
- Calculate the amount of the API per tablet.

Mass Spectrometry for Structural Elucidation and Sensitive Quantification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of thiazole compounds. When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it provides highly sensitive and selective quantification.

Application Note: LC-MS/MS for Bioanalysis

LC-MS/MS is the gold standard for quantifying low concentrations of thiazole-containing drugs and their metabolites in biological matrices such as plasma, owing to its high sensitivity and specificity. The technique involves separating the analyte from the matrix using HPLC, followed by ionization (e.g., electrospray ionization - ESI) and detection by tandem mass spectrometry.

Mass Spectral Data for Thiazole Derivatives

The fragmentation patterns of thiazole compounds in the mass spectrometer are crucial for their identification.

Compound	Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Reference
5-Aryl-2-[(thiophen-2-ylmethylene)-hydrazino]-thiazole	EI	299 (R=Me), 315 (R=OMe)	Fragmentation produces the ion of 2-(methoxy)phenyl-2-amino-thiazole.	[8]
1,2,3-Thiadiazole Derivatives	ESI+	[M+H] ⁺	[M+H-N ₂] ⁺ , [M+H-AlkSO ₂] ⁺	[9]
Letrozole (a triazole, for comparison)	ESI+	286.2	217.1	[10]
HPPTCA (thiazolidine derivative)	ESI+	Not specified	Not specified	[11]

Experimental Protocol: LC-MS/MS Quantification of a Thiazole Derivative in Human Plasma

This protocol provides a general method for the bioanalysis of a thiazole compound.

1. Sample Preparation (Protein Precipitation):

- Pipette 100 µL of human plasma into a microcentrifuge tube.
- Add 50 µL of an internal standard solution (a structurally similar compound).
- Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

- LC System: A UPLC or HPLC system.
- Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.

3. Method Validation: The method should be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized thiazole compounds.

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure of thiazole derivatives. The chemical shifts of the protons and carbons in the thiazole ring are

indicative of the substitution pattern.[12]

¹H and ¹³C NMR Chemical Shift Data for Thiazole Derivatives

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)	Reference
Thiazole	CDCl ₃	H2: 8.77, H4: 7.27, H5: 7.89	C2: 153.4, C4: 143.7, C5: 115.2	[13]
Thiazole Derivative 10d	DMSO-d ₆	7.32 (s, 1H, thiazole-H), 7.39–7.53 (m, 7H, ArH), 7.60 (s, 1H, NH), 7.88 (d, J = 8.5Hz, 1H, ArH)	108.1, 122.8, 123.8, 126.0, 128.0, 128.6, 128.8, 129.2	[12]
Thiazole- methylsulfonyl Derivative 2e	DMSO-d ₆	2.39 (s, 3H, CH ₃), 3.25 (s, 3H, CH ₃), 7.39 (d, 1H), 7.46– 7.50 (m, 3H), 7.74 (d, 4H), 7.96–8.03 (m, 6H)	14.48 (CH ₃), 44.03 (CH ₃), 105.38, 126.59, 126.82, 126.94, 127.25, 127.34, 127.65, 127.87, 127.96, 129.45, 139.56, 140.10, 140.71, 143.12, 170.02	[14]

Experimental Protocol: ¹H and ¹³C NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the purified thiazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire a one-dimensional proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

- ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- 2D NMR (optional): For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
- Data Processing and Interpretation: Process the spectra (Fourier transformation, phase correction, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the structure.

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of the bonds within the thiazole ring and its substituents give rise to a characteristic infrared spectrum.

Characteristic FTIR Absorption Bands for Thiazole Derivatives

Functional Group/Vibration	Wavenumber (cm ⁻¹)	Intensity	Reference
C=N stretch (thiazole ring)	~1620 - 1500	Medium to Strong	[15]
C-H stretch (aromatic/thiazole)	~3100 - 3000	Medium to Weak	[16]
C-S stretch (thiazole ring)	~700 - 600	Medium	[17]
N-H stretch (amine substituent)	~3400 - 3300	Medium, Broad	[18]
C=O stretch (carbonyl substituent)	~1700 - 1650	Strong	[18]

Experimental Protocol: FTIR Analysis (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Background Scan: Acquire a background spectrum of the empty ATR crystal.
- Sample Analysis: Place a small amount of the solid or liquid thiazole compound onto the ATR crystal and apply pressure to ensure good contact.
- Spectrum Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Application Note: UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple and cost-effective method for the quantitative analysis of thiazole compounds, particularly in quality control settings. The absorbance of a solution containing the thiazole derivative is measured at its wavelength of maximum absorption (λ_{max}) and is proportional to its concentration (Beer-Lambert law).

UV-Visible Spectral Data for Thiazole Compounds

Compound	Solvent	λ_{max} (nm)	Reference
Thiazole	Not specified	~235	[19]
Thiamazole	Not specified	~250	[5]
Nimesulide (for comparison)	KOH	395	[20]
5-N-Arylaminothiazoles	Not specified	358-410	[21]

Experimental Protocol: UV-Visible Spectrophotometric Assay

- Solvent Selection: Choose a solvent in which the thiazole compound is soluble and that does not absorb in the same region as the analyte.

- **Determination of λ_{max} :** Prepare a dilute solution of the thiazole compound and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.
- **Preparation of Calibration Curve:** Prepare a series of standard solutions of the thiazole compound of known concentrations.
- **Absorbance Measurement:** Measure the absorbance of each standard solution at the λ_{max} .
- **Data Analysis:** Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.

X-ray Crystallography for Unambiguous Structure Determination

Application Note: Single-Crystal X-ray Diffraction

For novel thiazole compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation.^{[2][22][23]} This information is invaluable for understanding structure-activity relationships.^[2]

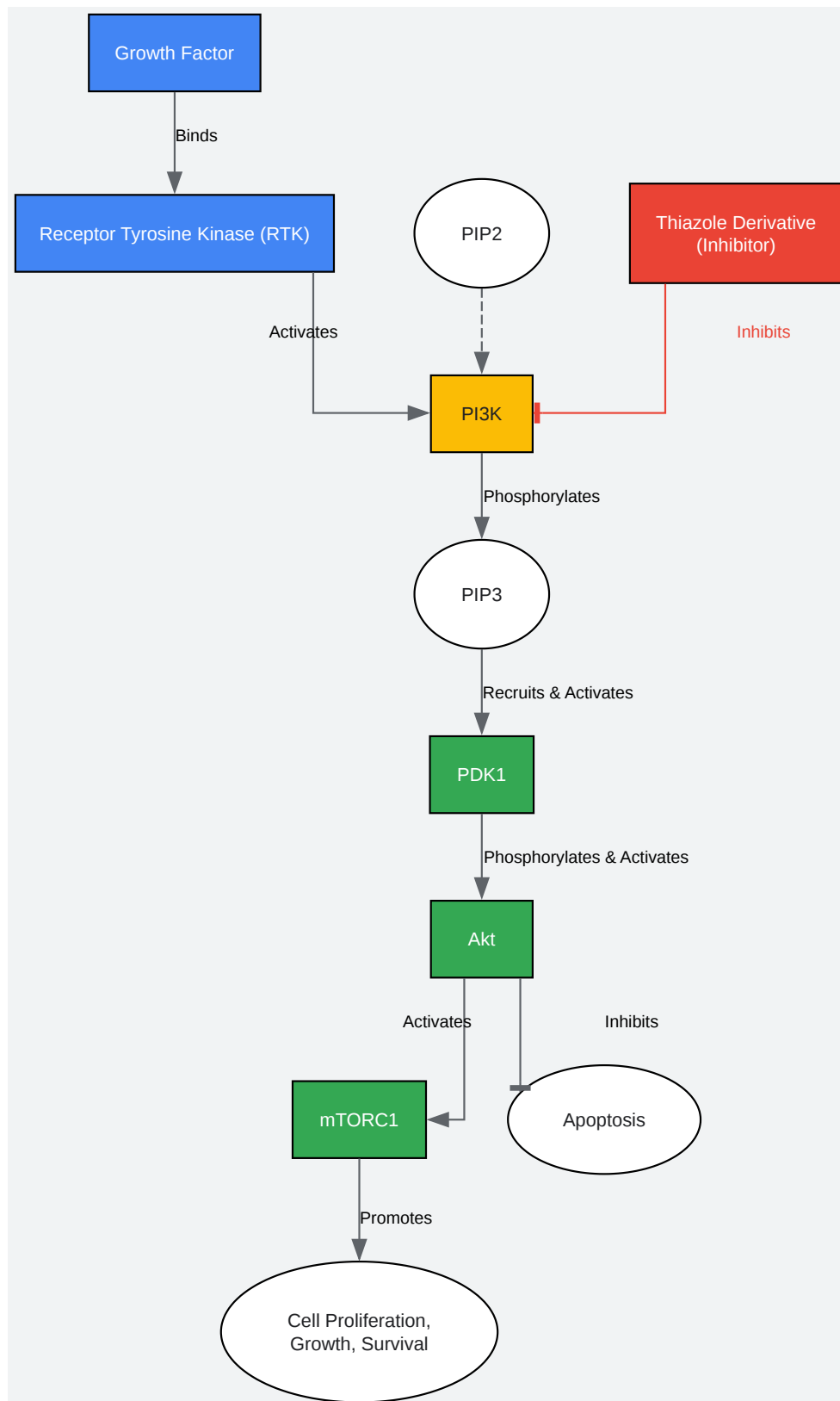
Experimental Protocol: Single-Crystal X-ray Diffraction

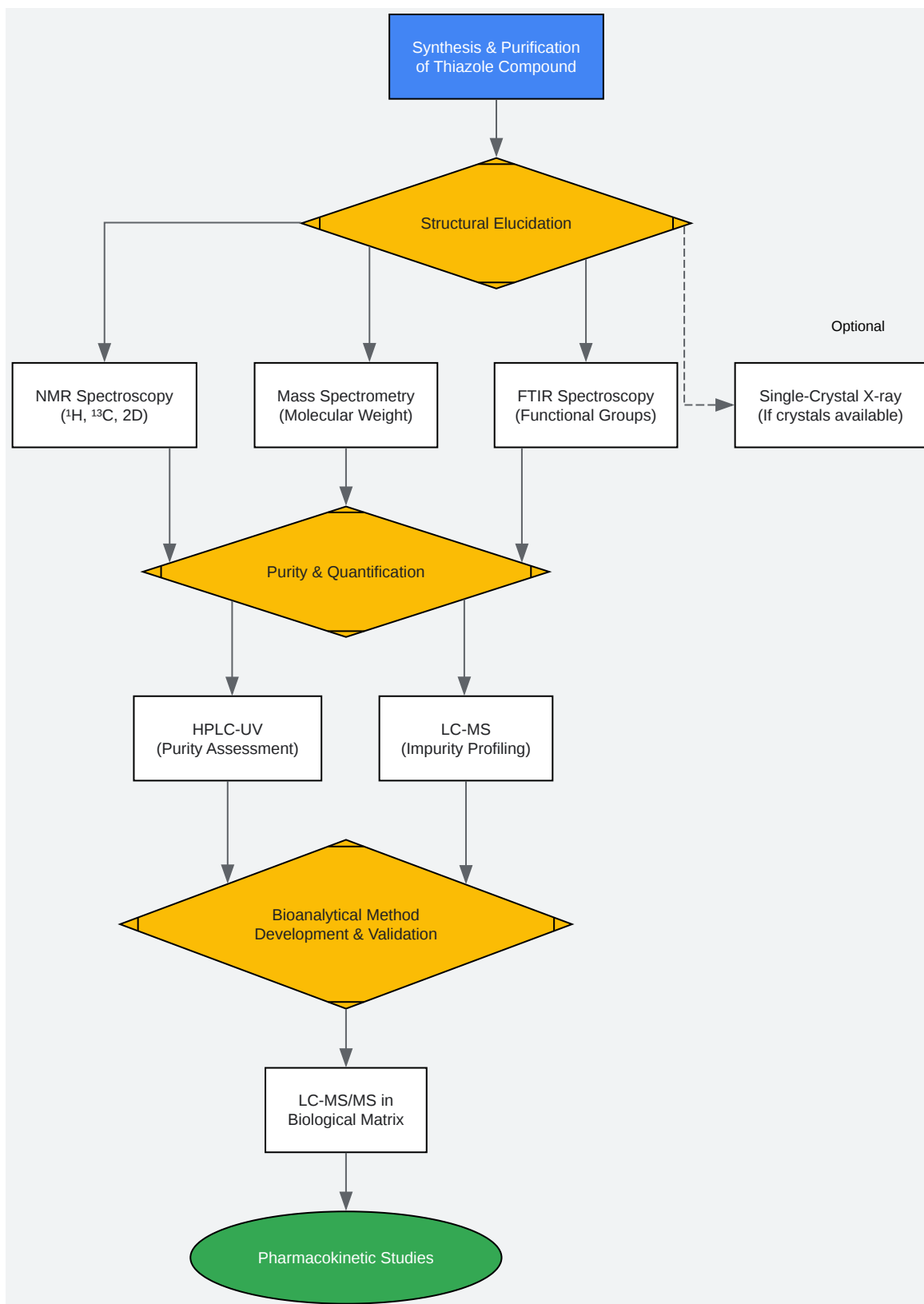
- **Crystal Growth:** Grow high-quality single crystals of the thiazole compound, often by slow evaporation of a suitable solvent.^[2]
- **Crystal Mounting:** Mount a suitable crystal on a goniometer head.
- **Data Collection:** Collect diffraction data using a single-crystal X-ray diffractometer.
- **Structure Solution and Refinement:** Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
- **Data Visualization and Analysis:** Visualize the resulting structure and analyze bond lengths, bond angles, and intermolecular interactions.

Visualizations

Signaling Pathway

Many thiazole derivatives have been developed as anticancer agents that target specific signaling pathways.^[24] For example, some thiazole compounds act as inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.^{[1][25][26][27]}





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